molecular formula C21H20ClNO4 B12151256 (4E)-5-(4-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12151256
M. Wt: 385.8 g/mol
InChI Key: ZADVWQYTKATCOD-HTXNQAPBSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the 3-hydroxy group: This can be introduced through hydroxylation reactions.

    Attachment of the 2-methoxyethyl group: This step may involve alkylation reactions.

    Incorporation of the 4-methylbenzoyl group: This can be achieved through Friedel-Crafts acylation reactions.

Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one include other substituted pyrrol-2-ones These compounds may share some structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClNO4/c1-13-3-5-15(6-4-13)19(24)17-18(14-7-9-16(22)10-8-14)23(11-12-27-2)21(26)20(17)25/h3-10,18,24H,11-12H2,1-2H3/b19-17+

InChI Key

ZADVWQYTKATCOD-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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